molecular formula C13H16NNaO3 B2380057 Sodium;5-oxo-5-(2-phenylethylamino)pentanoate CAS No. 2416230-61-8

Sodium;5-oxo-5-(2-phenylethylamino)pentanoate

Cat. No. B2380057
CAS RN: 2416230-61-8
M. Wt: 257.265
InChI Key: YDQWOZQRRHREID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;5-oxo-5-(2-phenylethylamino)pentanoate, also known as CX-5461, is a synthetic molecule that has gained attention in scientific research due to its potential as an anticancer agent.

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis of complex compounds, such as those containing pentaplumbide(2--) and pentastannide(2--) anions, has been achieved. These compounds have been stabilized through complexation with sodium cations (Edwards & Corbett, 1977).
  • The synthesis of polysubstituted pyrroles, like 5-methyl-3-ethyl-4-acetyl-2-methoxycarbonyl-pyrrole, using 2,4-pentanedione and methyl 3-oxopentanoate, demonstrates the application of sodium compounds in complex organic syntheses (Ou Zhong-ping, 2009).

Metabolic Studies

  • Sodium nifurstyrenate, a veterinary antimicrobial nitrofuran, undergoes metabolism in animals and fish, indicating the biological interactions and transformations of sodium-based compounds in living organisms (Tatsumi et al., 1992).

Analytical Chemistry

  • Transient studies on monomer-excimer reactions of pyrene and sodium 5-[1-pyrenyl]pentanoate in micelles provide insights into the interactions of sodium compounds in analytical applications (Atik et al., 1979).

Chemical Synthesis

  • NaOH catalyzed condensation reactions involving compounds like 5-hydroxymethylfurfural and levulinic acid, as well as other sodium-based reactions, demonstrate the utility of sodium compounds in chemical syntheses (Amarasekara et al., 2015).

Biomedical Applications

  • Synthesis of triorganotin(IV) derivatives of sodium deoxycholate, exhibiting antimicrobial and antitumor activities, highlights the potential of sodium compounds in medicinal chemistry (Shaheen et al., 2014).

properties

IUPAC Name

sodium;5-oxo-5-(2-phenylethylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.Na/c15-12(7-4-8-13(16)17)14-10-9-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10H2,(H,14,15)(H,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHYSYCMWKUREL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium;5-oxo-5-(2-phenylethylamino)pentanoate

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